molecular formula C12H33ClO3Si4 B108594 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane CAS No. 18077-31-1

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Cat. No.: B108594
CAS No.: 18077-31-1
M. Wt: 373.18 g/mol
InChI Key: MMWCHSBIWFYBBL-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is a useful research compound. Its molecular formula is C12H33ClO3Si4 and its molecular weight is 373.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Modification

  • Synthesis of Polysiloxanes : Jazouli, Reyx, and Thomas (1989) studied the reaction of various acids with 3-chloromethylheptamethyltrisiloxane, leading to the transformation of oxy(chloromethyl)methylsilanediyle units into oxy(acyloxymethyl)methylsilanediyle units. This research demonstrates the compound's role in the synthesis of polysiloxanes, contributing to advancements in polymer chemistry (Jazouli, Reyx, & Thomas, 1989).

  • Functionalization of Dendrigraft Polysiloxanes : Chojnowski et al. (2007) synthesized dendrigraft polysiloxanes using a graft on graft method, incorporating 3-chloropropyl functional groups. This highlights the compound's utility in creating complex polymer structures with potential applications in various fields, including materials science (Chojnowski et al., 2007).

Analytical Applications

  • Determination of 3-chloropropanediol : Kissa (1992) utilized a derivative of the compound for determining 3-chloropropanediol in various samples by gas chromatography. This application underscores its importance in analytical chemistry for the identification and quantification of specific compounds (Kissa, 1992).

Chemical Reactions and Catalysis

  • Oxidation of Alcohols : Moiseenkov et al. (1988) found that trimethylsilyl chromates, prepared in situ from chromic anhydride and hexamethyl-disiloxane, are effective reagents for oxidizing alcohols to aldehydes and ketones. This research suggests the compound's potential in catalyzing important chemical transformations (Moiseenkov et al., 1988).

Safety and Hazards

This compound is classified as causing serious eye irritation (H319) according to Regulation (EC) No. 1272/2008 [CLP] . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

As a silane compound, it is known to interact with various substrates, particularly those containing hydroxyl groups .

Mode of Action

3-Chloropropyltris(trimethylsiloxy)silane is a silane coupling agent. It is used to promote adhesion between dissimilar materials in a variety of settings, such as in coatings, adhesives, and sealants . The compound’s mode of action involves the formation of a durable bond with the substrate, typically through a condensation reaction with hydroxyl groups on the substrate surface .

Biochemical Pathways

The compound’s role as a coupling agent suggests it may influence the crosslinking and polymerization processes in certain materials .

Pharmacokinetics

As a silane compound, it is likely to have low bioavailability due to its large molecular size and hydrophobic nature .

Result of Action

The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates .

Action Environment

The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment . Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability .

Properties

IUPAC Name

3-chloropropyl-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCHSBIWFYBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939380
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18077-31-1
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18077-31-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.154
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Synthesis routes and methods

Procedure details

Gamma-chloropropyltrichlorosilane (21.2 g., 0.1 mole) is dissolved in 200 ml. of dry ether and an ether slurry of (33.6g, 0.3 mole) sodium trimethylsilanoate, (CH3)3SiONa, is added in small portions. The mixture is allowed to stand for 12 hours and is then refluxed for an additional 3 hours. Filtration of the sodium chloride and removal of the ether from the filtrate leaves gamma-chloropropyltris-trimethylsiloxysilane.
Quantity
21.2 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium trimethylsilanoate
Quantity
33.6 g
Type
reactant
Reaction Step Two
Name
(CH3)3SiONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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